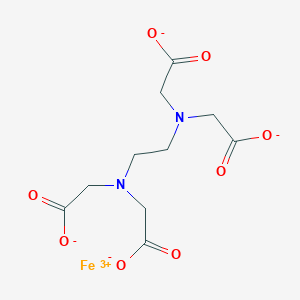
4-(p-Chlorophenylthio)butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Chlorophenylthio)butanol is an organic compound with the molecular formula C10H13ClOS. It is characterized by the presence of a butanol group attached to a p-chlorophenylthio moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenylthio)butanol typically involves the reaction of p-chlorothiophenol with butanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of gamma-butyrolactone and sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. This reaction is carried out at elevated temperatures and under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorophenylthio)butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The p-chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(p-Chlorophenylthio)butanone.
Reduction: Formation of 4-(p-Chlorophenylthio)butanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(p-Chlorophenylthio)butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its pharmacological properties, including its potential as an anti-allergic agent
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenylthio)butanol involves its interaction with specific molecular targets. It has been shown to inhibit histamine release from sensitized leukocytes, decrease tracheal smooth muscle tonus, and inhibit platelet release reactions. These effects are mediated through its interaction with cellular receptors and signaling pathways involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Chlorophenylthio)butanone
- 4-(p-Chlorophenylthio)butanethiol
- 4-(p-Chlorophenylthio)butanoic acid
Uniqueness
4-(p-Chlorophenylthio)butanol is unique due to its specific combination of a butanol group with a p-chlorophenylthio moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its similar compounds, this compound exhibits unique reactivity and pharmacological effects .
Properties
CAS No. |
15446-08-9 |
|---|---|
Molecular Formula |
C10H13ClOS |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI Key |
QCOAGIKQNXMJSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCCCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCCCCO)Cl |
Key on ui other cas no. |
15446-08-9 |
Synonyms |
4-(p-chlorophenylthio)-1-butanol 4-(p-chlorophenylthio)butanol W 2719 W-2719 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)






![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)



![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)

